molecular formula C14H13NO B13708243 1-(Naphthalen-1-yl)pyrrolidin-2-one CAS No. 5137-33-7

1-(Naphthalen-1-yl)pyrrolidin-2-one

Cat. No.: B13708243
CAS No.: 5137-33-7
M. Wt: 211.26 g/mol
InChI Key: KDRONXZNFIQMDV-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Chemical Reactions Analysis

1-(Naphthalen-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like copper(II) acetate and potassium iodide in the presence of an oxidant . It can also participate in substitution reactions, where the naphthalene ring can be functionalized with different substituents under specific conditions . The major products formed from these reactions depend on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)pyrrolidin-2-one and its derivatives involves their interaction with specific molecular targets. For example, some derivatives exhibit anticonvulsant activity by binding to serotonin 5-HT1A and α1-adrenergic receptors, which play a role in modulating neuronal excitability . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter release and receptor activity.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one . While both compounds contain a naphthalene ring and a pyrrolidine moiety, their structural differences result in distinct chemical and biological properties. The unique combination of the naphthalene ring and pyrrolidinone in this compound makes it a valuable compound for various applications.

Properties

CAS No.

5137-33-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-naphthalen-1-ylpyrrolidin-2-one

InChI

InChI=1S/C14H13NO/c16-14-9-4-10-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2

InChI Key

KDRONXZNFIQMDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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